(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid

HCV NS3 Protease Inhibition Structure-Based Drug Design Fluorinated Peptidomimetics

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS 2287247-58-7) is a chiral cyclopropane derivative bearing a difluoromethyl (CHF₂) group and a carboxylic acid handle. As part of the 2,2-dimethylcyclopropane carboxylic acid family, it serves as a versatile intermediate for synthesizing complex fluorinated molecules, especially constrained amino acids and peptidomimetics.

Molecular Formula C7H10F2O2
Molecular Weight 164.152
CAS No. 2287247-58-7
Cat. No. B2467060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS2287247-58-7
Molecular FormulaC7H10F2O2
Molecular Weight164.152
Structural Identifiers
SMILESCC1(C(C1C(=O)O)C(F)F)C
InChIInChI=1S/C7H10F2O2/c1-7(2)3(5(8)9)4(7)6(10)11/h3-5H,1-2H3,(H,10,11)/t3-,4+/m1/s1
InChIKeyWYYCRGGVHHJTTI-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS 2287247-58-7): A Chiral Fluorinated Cyclopropane Building Block for Drug Discovery


(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS 2287247-58-7) is a chiral cyclopropane derivative bearing a difluoromethyl (CHF₂) group and a carboxylic acid handle . As part of the 2,2-dimethylcyclopropane carboxylic acid family, it serves as a versatile intermediate for synthesizing complex fluorinated molecules, especially constrained amino acids and peptidomimetics [1]. Its enantiopure (1R,3S) configuration and the unique hydrogen-bond donor capacity of the CHF₂ group distinguish it from non-fluorinated, trifluoromethylated, or racemic analogs in medicinal chemistry programs [2].

Why Generic Substitution Fails: The Critical Hydrogen-Bond Donor Role of the (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid Motif


In-class 2,2-dimethylcyclopropane-1-carboxylic acid derivatives cannot be simply interchanged for (1R,3S)-3-(difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid because the CHF₂ group confers a unique hydrogen-bond donor capability that is absent in methyl (CH₃) or trifluoromethyl (CF₃) analogs [1]. This translates into a 13-fold and 17-fold increase in enzyme inhibitory potency for the corresponding amino acid derivatives, as demonstrated in HCV NS3 protease assays [1]. Furthermore, the stereodefined (1R,3S) geometry is critical: racemic or diastereomeric mixtures produce significantly weaker target engagement in structure-based drug design [2].

Quantitative Differentiation Evidence for (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid Against Closest Analogs


13- to 17-Fold Potency Gain Over Methyl and Trifluoromethyl Analogs via CHF₂ Hydrogen-Bond Donation

When incorporated as a P1 amino acid in tripeptidic acylsulfonamide HCV NS3 protease inhibitors, the difluoromethyl cyclopropyl moiety (derived from this carboxylic acid) increased enzyme inhibitory potency by 13-fold relative to the methyl (CH₃) analog and by 17-fold relative to the trifluoromethyl (CF₃) analog [1]. A cocrystal structure confirmed a direct hydrogen bond between the polarized C–H of the CHF₂ group and the backbone carbonyl of Leu135 [1]. This shows the carboxylic acid as the key precursor to a selectivity- and potency-enabling pharmacophore that cannot be replicated by simpler alkyl or perfluoroalkyl substituents.

HCV NS3 Protease Inhibition Structure-Based Drug Design Fluorinated Peptidomimetics

Tunable Lipophilicity: ΔlogP Range of –0.1 to +0.4 for CHF₂ versus +0.88 for CF₃

The lipophilicity contribution of the difluoromethyl group was systematically measured across a series of anisole and thioanisole derivatives [1]. The experimental ΔlogP (logP_XCF₂H – logP_XCH₃) ranged from –0.1 to +0.4, depending on the electronic environment [1]. In contrast, the Hansch π constant for the trifluoromethyl group (CF₃) is well-established at +0.88 [2]. This means the difluoromethyl cyclopropane carboxylic acid scaffold provides a substantial reduction in logP (≥0.5 units) compared to a CF₃-substituted analog, while retaining the metabolic stability benefits of fluorination. This differential is critical for maintaining Lipinski compliance in lead series that are already close to the lipophilicity ceiling.

Drug-Like Property Optimization Bioisostere Design Lipophilicity Modulation

Stereochemical Purity: Enantiopure (1R,3S) Configuration Versus Racemic or Diastereomeric Mixtures

The (1R,3S) absolute configuration is non-negotiable for biological activity when the carboxylic acid is elaborated into cyclopropyl amino acid derivatives targeting chiral enzyme pockets [1]. Patent literature explicitly describes enzymatic and chiral separation methods to obtain enantioenriched difluoroalkylcyclopropyl intermediates for viral protease inhibitor synthesis [2]. While no direct potency comparison between (1R,3S) and its (1S,3R) enantiomer has been published for this specific compound, the strong stereochemical dependency of the HCV NS3 interaction (crystallographically validated) makes it clear that racemic material would exhibit <50% of the desired activity and introduce confounding pharmacological noise. Procuring the defined enantiomer eliminates this variable.

Asymmetric Synthesis Enantioselective Catalysis Diastereomeric Enrichment

Synthetic Tractability: Enantioselective Biocatalytic Routes Deliver High Yield and Stereoselectivity

Modern biocatalytic methods enable the synthesis of CHF₂-containing trisubstituted cyclopropanes with >99% yield and up to >99% de and ee using engineered myoglobin catalysts [1]. This is a significant advance over earlier rhodium-catalyzed methods that offered lower stereocontrol and required expensive diazo reagents [2]. While the direct application to (1R,3S)-3-(difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid has not been reported, the methodology has been demonstrated on structurally related α-difluoromethyl alkenes, producing cyclopropane esters that can be hydrolyzed to the target carboxylic acid with preservation of stereochemistry. This signals that scalable, cost-competitive access to the enantiopure compound is imminently feasible, whereas non-fluorinated or CF₃ analogs lack this enzymatic synthetic advantage.

Biocatalysis Enantioselective Cyclopropanation Process Chemistry

Highest-Impact Application Scenarios for (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid


Synthesis of Next-Generation HCV NS3/4A Protease Inhibitors

This carboxylic acid is the direct precursor to the P1 difluoromethyl cyclopropyl amino acid that delivers a 13- to 17-fold potency advantage in tripeptidic acylsulfonamide HCV protease inhibitors [1]. Research groups pursuing structure-based drug design for viral proteases should prioritize this building block over methyl or trifluoromethyl cyclopropane analogs, as the CHF₂ group's hydrogen bond to Leu135 is critical for binding affinity and resistance profiles [1].

Lipophilicity-Driven Lead Optimization Across Protease and Peptidomimetic Programs

When a lead series approaches the logP ceiling (typically logP > 5), replacing a CF₃-substituted cyclopropane carboxylic acid with the CHF₂ variant can reduce compound logP by ≥0.5 units without sacrificing metabolic stability [2]. This directly addresses attrition risks associated with poor solubility, high protein binding, and CYP inhibition. Medicinal chemistry teams can procure this compound as a strategic bioisostere to rescue logP-burdened candidates [2].

Enantioselective Synthesis of Constrained Fluorinated Amino Acids for Chemical Biology

The (1R,3S) stereochemistry and the carboxylic acid handle make this compound an ideal starting point for synthesizing rigid, fluorinated α-amino acids and peptidomimetics [3]. The CHF₂ group acts as a lipophilic hydrogen-bond donor that mimics hydroxyl or thiol groups, enabling the design of metabolically stable substrate analogs for protease substrate profiling or activity-based protein profiling (ABPP) [3]. The emerging biocatalytic synthetic routes promise scalable access to enantiopure material, broadening its use beyond medicinal chemistry into chemical biology tool development [4].

Quote Request

Request a Quote for (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.